Naphtho[2,1-b]furan-1,2-dione Naphtho[2,1-b]furan-1,2-dione
Brand Name: Vulcanchem
CAS No.: 6540-43-8
VCID: VC18335417
InChI: InChI=1S/C12H6O3/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)15-12(11)14/h1-6H
SMILES:
Molecular Formula: C12H6O3
Molecular Weight: 198.17 g/mol

Naphtho[2,1-b]furan-1,2-dione

CAS No.: 6540-43-8

Cat. No.: VC18335417

Molecular Formula: C12H6O3

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[2,1-b]furan-1,2-dione - 6540-43-8

Specification

CAS No. 6540-43-8
Molecular Formula C12H6O3
Molecular Weight 198.17 g/mol
IUPAC Name benzo[e][1]benzofuran-1,2-dione
Standard InChI InChI=1S/C12H6O3/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)15-12(11)14/h1-6H
Standard InChI Key KCCLIFINCKVFJZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)O3

Introduction

Structural and Molecular Characteristics

Naphtho[2,1-b]furan-1,2-dione belongs to the class of naphthofuran derivatives, which combine the aromaticity of naphthalene with the oxygen-containing furan ring. The compound’s planar structure facilitates π-π interactions, while the electron-withdrawing ketone groups influence its reactivity and spectroscopic properties . Key molecular parameters include:

PropertyValueSource
Molecular formulaC12H6O3\text{C}_{12}\text{H}_{6}\text{O}_{3}ChemSpider
Average mass198.177 g/molChemSpider
Monoisotopic mass198.031694 DaChemSpider
Melting pointNot reported-
Boiling pointNot reported-

The absence of reported melting and boiling points in literature suggests that the compound is typically studied in solution or as a solid intermediate in synthetic pathways .

Synthetic Methodologies

Cyclization Approaches

A common route involves the cyclization of 2-hydroxy-1,4-naphthoquinone derivatives. For example, Rybalkin et al. demonstrated the synthesis of naphtho[2,1-b]furyl fulgides via condensation reactions between naphthoquinones and substituted furans under acidic conditions . The reaction proceeds through a keto-enol tautomerization mechanism, with the furan ring forming via intramolecular cyclization.

Palladium-Catalyzed Reverse Hydrogenolysis

A novel method reported by Li et al. utilizes palladium-catalyzed reverse hydrogenolysis to couple 2-hydroxy-1,4-naphthoquinones with olefins . This approach eliminates the need for external oxidants, generating hydrogen gas as the sole byproduct. The reaction conditions (e.g., 80°C, 12 hours in toluene) yield naphtho[2,1-b]furan-1,2-dione derivatives with >75% efficiency .

Representative Reaction Scheme:

2-Hydroxy-1,4-naphthoquinone+OlefinPd/C, 80°CNaphtho[2,1-b]furan-1,2-dione+H2\text{2-Hydroxy-1,4-naphthoquinone} + \text{Olefin} \xrightarrow{\text{Pd/C, 80°C}} \text{Naphtho[2,1-b]furan-1,2-dione} + \text{H}_2 \uparrow

Photochromic and Fluorescent Properties

Naphtho[2,1-b]furan-1,2-dione derivatives exhibit reversible photochromism, transitioning between colorless (open) and colored (closed) states under UV/visible light . In a study by Rybalkin et al., fulgides containing this scaffold showed exceptional fatigue resistance, sustaining >10 photocoloration-photobleaching cycles without degradation . The closed form (C) fluoresces at 550–600 nm, making it suitable for optical storage and sensors .

Key Findings:

  • Quantum Yield: The photocyclization quantum yield for the open-to-closed transition ranges from 0.15 to 0.30, depending on substituents .

  • Thermal Stability: The closed form remains stable at room temperature for >48 hours, enabling bistable applications .

Industrial and Material Science Applications

Optical Materials

The compound’s photochromism and fluorescence are exploited in:

  • Rewriteable Media: Data storage devices utilizing light-induced structural changes .

  • Molecular Switches: Components for photoresponsive nanosystems .

Catalytic Intermediates

Naphtho[2,1-b]furan-1,2-dione serves as a precursor in Pd-catalyzed reactions, enabling sustainable synthesis of complex heterocycles .

Challenges and Future Directions

Despite its promise, several challenges persist:

  • Synthetic Scalability: Current methods require optimization for industrial-scale production.

  • Toxicity Profiling: Limited data on the compound’s pharmacokinetics and off-target effects hinder pharmaceutical adoption .

Future research should prioritize:

  • Green Chemistry: Developing solvent-free or aqueous-phase syntheses .

  • Structure-Activity Relationships: Systematic studies to correlate substituents with biological efficacy .

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